

Mechanism of Action and Experimental Profiles

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Compound Focus: Avasimibe

CAS No.: 166518-60-1

Cat. No.: S519820

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Avasimibe is an orally active inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). It primarily targets the ACAT1 and ACAT2 isoforms [1] [2].

- **Original Development:** Initially developed as a lipid-lowering agent for atherosclerosis [1].
- **Repurposing Potential:** Now under investigation as an **anticancer agent** and for other therapeutic areas. It works by inhibiting cholesterol esterification, leading to the accumulation of intracellular free cholesterol, which can induce endoplasmic reticulum stress and apoptosis in tumor cells [3].
- **Immunomodulatory Effect:** It can also enhance the anti-tumor activity of CD8+ T cells [3].

The tables below summarize its key pharmacological and physicochemical properties.

Table 1: Pharmacological Profile of Avasimibe

Property	Details
Molecular Target	ACAT (SOAT) [1]
IC50 for ACAT1	24 μ M [2]
IC50 for ACAT2	9.2 μ M [2]
Primary Mechanism	Inhibits cholesterol esterification, increasing intracellular free cholesterol [3]
Key Consequences	Induces ER stress & apoptosis in cancer cells; reprograms immune cell function [3]

Property	Details
Metabolism	Primarily hepatic (via CYP3A4, and to a lesser extent, CYP2C9) [1]
Elimination Half-life	15-24 hours [1]
Route of Administration	Oral [1]

Table 2: Physicochemical and Handling Information

Property	Details
Molecular Formula	C ₂₉ H ₄₃ NO ₄ S [1]
CAS Number	166518-60-1 [2]
Solubility	Soluble in DMSO (100 mg/mL, 199.31 mM) [2]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years [2]
Storage (Solution)	-80°C for 1 year; -20°C for 6 months [2]
Handling Note	Hygroscopic DMSO can impact solubility; use newly opened solvent for stock solutions [2]

Strategies for Potency Enhancement

Enhancing the potency of **Avasimibe** in research settings often involves combination strategies that leverage its mechanism of action.

Table 3: Strategies to Enhance Avasimibe's Anti-Tumor Potency

Strategy	Rationale & Mechanism	Key Supporting Evidence
Combination with Immune Checkpoint Inhibitors	Avasimibe boosts function of CD8+ T cells; anti-PD-1 antibodies block T-cell inhibition.	Superior tumor growth inhibition vs. monotherapy in mouse models [3].
Combination with Chemotherapy	Avasimibe can sensitize cancer cells to chemotherapeutic agents.	Enhanced chemosensitivity to cisplatin in ovarian cancer cell lines [3].
Combination with Vaccines	Increases the number and potency of tumor-infiltrating T cells.	Kras vaccine with Avasimibe increased IFN- γ & granzyme B in CD8+ T cells [3].
In Vivo Administration	Optimal dosing in mouse models is established and well-tolerated.	30 mg/kg, intraperitoneally on alternate days, suppressed tumor growth & metastasis [4] [2].

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments cited in the literature, which you can adapt into standard operating procedures (SOPs) for your support center.

1. Cell Viability Assay (MTT Assay) This protocol is used to determine the inhibitory effect of **Avasimibe** on cancer cell proliferation [4] [2].

- **Cell Lines:** Prostate cancer cells (e.g., PC-3, DU 145).
- **Procedure:**
 - Seed cells in 96-well plates at a density of 3,000 cells per well in 200 μ L of medium.
 - After 24 hours, treat the cells with a concentration gradient of **Avasimibe** (e.g., 0, 0.25, 5, 10, 20, 40, 80 μ M). Prepare the working solution by diluting the DMSO stock in culture medium.
 - Incubate the cells for 1, 2, and 3 days.
 - On the day of measurement, add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
 - Carefully discard the supernatant and dissolve the formed formazan crystals in 200 μ L of DMSO per well.
 - Measure the optical density (OD) at 490 nm using a microplate reader.

- **Data Analysis:** Cell viability is calculated as a percentage relative to the control group (0 μM **Avasimibe**).

2. Western Blot Analysis for EMT Markers This protocol is used to investigate **Avasimibe**'s effect on inhibiting epithelial-mesenchymal transition (EMT), a key process in metastasis [4].

- **Cell Lines:** Prostate cancer cells (e.g., PC-3, DU 145).
- **Procedure:**
 - Seed cells and allow them to adhere overnight.
 - Treat cells with **Avasimibe** at desired concentrations (e.g., 10 and 20 μM) for 48 hours.
 - Lyse the cells to extract total protein and quantify the concentration.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk, then incubate with primary antibodies against EMT-related proteins (e.g., E-cadherin, N-cadherin, Vimentin, β -catenin, Snail, MMP9) overnight at 4°C.
 - The next day, incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescence substrate and visualize.
- **Expected Outcome:** **Avasimibe** treatment should **upregulate E-cadherin** and **downregulate N-cadherin, Vimentin, β -catenin, Snail, and MMP9** [4].

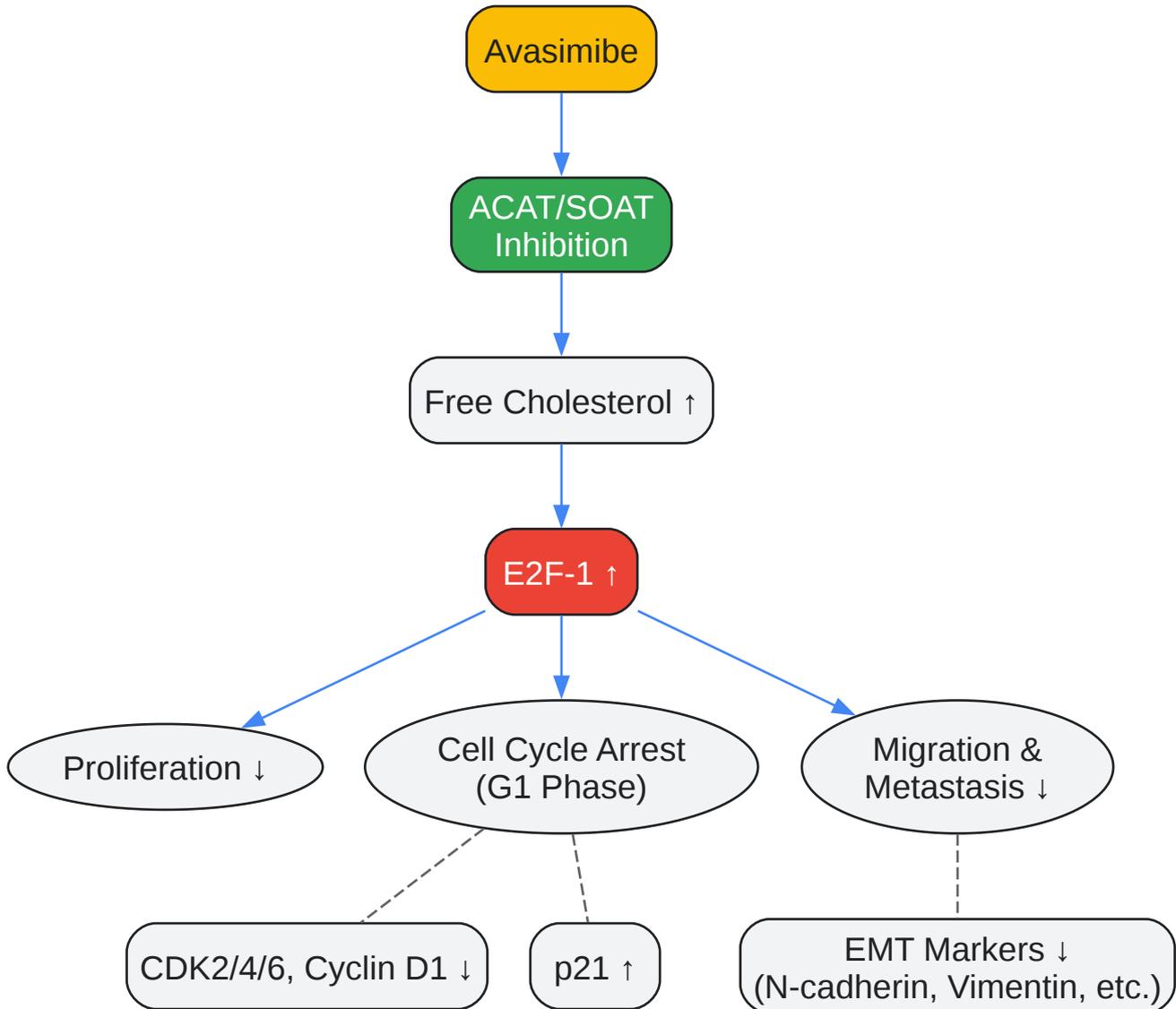
3. Cell Cycle Analysis by Flow Cytometry This protocol is used to confirm that **Avasimibe** induces cell cycle arrest [4].

- **Procedure:**
 - Treat cells with **Avasimibe** (e.g., 10 and 20 μM) for 48 hours.
 - Harvest the cells and fix them in 70% cold ethanol overnight at 4°C.
 - Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase.
 - Incubate in the dark for 30 minutes at room temperature.
 - Analyze the DNA content of the cells using a flow cytometer.
- **Expected Outcome:** **Avasimibe** treatment should lead to an accumulation of cells in the **G1 phase** of the cell cycle [4].

Key Signaling Pathways

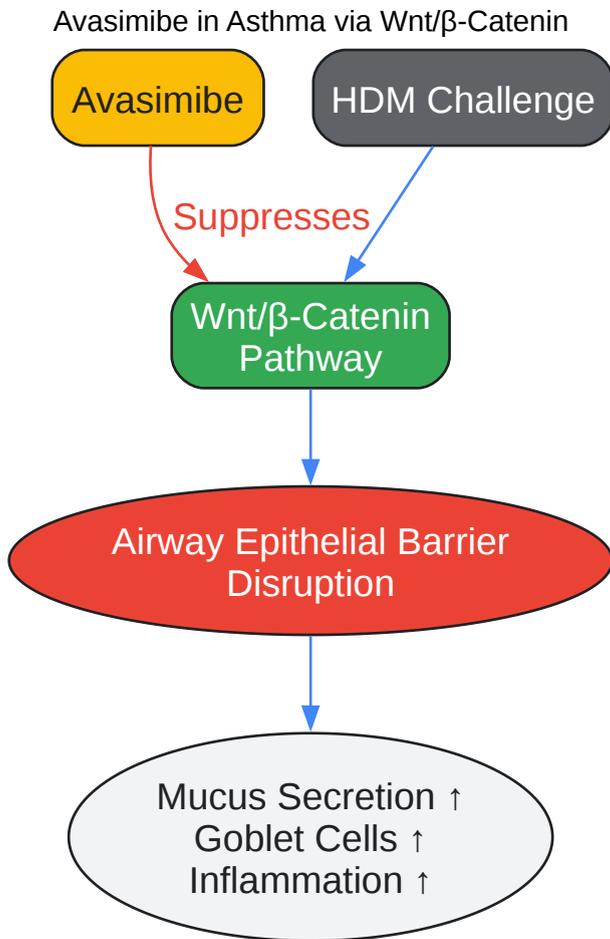
The anticancer effects of **Avasimibe**, particularly in prostate cancer, are closely linked to its upregulation of the transcription factor E2F-1. The diagram below illustrates this central pathway.

Avasimibe Anti-Cancer Mechanism via E2F-1



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Research has also shown that **Avasimibe** can protect the airway epithelial barrier in asthma models by inhibiting a different pathway, the Wnt/ β -catenin signaling pathway [5]. This highlights the context-dependent nature of its action.



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Frequently Asked Questions (FAQs)

Q1: Why was Avasimibe's original development for atherosclerosis halted? Clinical development was discontinued in 2003 because a pivotal study found it had no favorable effect on atherosclerosis and actually **significantly increased LDL cholesterol levels**. It also had a high potential for drug-drug interactions due to its effects on cytochrome P450 enzymes [1].

Q2: How should I prepare and store Avasimibe stock solutions for in vitro work?

- Prepare stock solutions in DMSO, typically at a high concentration like 100 mM.
- Be aware that **hygroscopic DMSO can impact solubility**, so it is best to use newly opened solvent.
- For storage, as a powder, it is stable at -20°C for 3 years. For DMSO solutions, aliquot and store at **-80°C for 1 year** or **-20°C for 6 months** to prevent inactivation from repeated freeze-thaw cycles [2].

Q3: What is a proven in vivo dosing regimen for Avasimibe in mouse cancer models? A validated and effective regimen is **30 mg/kg, administered via intraperitoneal injection on alternate days for 7 weeks**. This protocol has been shown to suppress tumor growth and metastasis with good biocompatibility and low toxicity [4] [2].

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